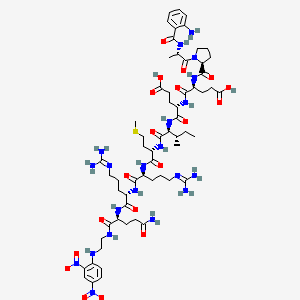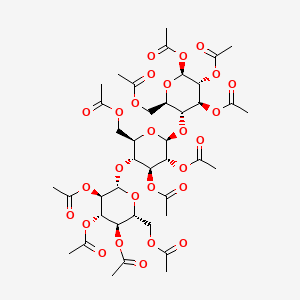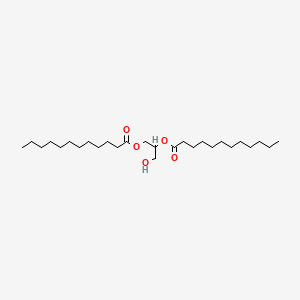
SNOB 1 试剂
描述
SNOB 试剂,也称为 S-亚硝基化结合试剂,是一种用于检测 S-亚硝基化蛋白质的生物素化探针。该化合物特别适用于鉴定已被一氧化氮 S-亚硝基化的半胱氨酸残基。 该试剂用于各种生物化学分析,包括蛋白质印迹和蛋白质组学分析,以用生物素标记 S-亚硝基化蛋白质进行检测 .
科学研究应用
SNOB 试剂在科学研究中具有广泛的应用:
化学: 用于检测和分析各种化学分析中的 S-亚硝基化蛋白质。
生物学: 用于蛋白质组学研究,以鉴定和量化生物样品中的 S-亚硝基化蛋白质。
医学: 用于研究一氧化氮信号通路及其在各种疾病中的作用。
作用机制
SNOB 试剂的作用机制涉及与 S-亚硝基化的半胱氨酸残基特异性结合。这种结合是由生物素化探针促进的,该探针允许随后使用亲和素连接的探针检测修饰的蛋白质。 SNOB 试剂的分子靶标是 S-亚硝基化的半胱氨酸残基,该途径涉及这些残基的一氧化氮介导的修饰 .
生化分析
Biochemical Properties
SNOB 1 reagent plays a crucial role in biochemical reactions by detecting cysteine residues that have been S-nitrosylated by nitric oxide. This compound interacts with S-nitrosylated proteins, allowing for their biotinylation and subsequent detection. The interaction between SNOB 1 reagent and S-nitrosylated proteins is specific and occurs under normal physiological conditions .
Cellular Effects
SNOB 1 reagent influences various cellular processes by detecting S-nitrosylated proteins. This detection can impact cell signaling pathways, gene expression, and cellular metabolism. By labeling S-nitrosylated proteins, SNOB 1 reagent helps in understanding the role of nitric oxide in cellular functions and its effects on different cell types .
Molecular Mechanism
The molecular mechanism of SNOB 1 reagent involves its binding to S-nitrosylated cysteine residues on proteins. This binding allows for the biotinylation of these proteins, which can then be detected using avidin-linked probes. The process is rapid and occurs under normal physiological conditions, making it an efficient tool for studying S-nitrosylation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of SNOB 1 reagent can change over time. The stability and degradation of the compound are important factors to consider. SNOB 1 reagent is stable when stored at +4°C and has a purity of ≥98% (HPLC). Long-term effects on cellular function can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of SNOB 1 reagent vary with different dosages in animal models. At lower doses, the compound effectively labels S-nitrosylated proteins without causing adverse effects. At higher doses, toxic or adverse effects may be observed. It is important to determine the optimal dosage to achieve the desired results without causing harm .
Metabolic Pathways
SNOB 1 reagent is involved in metabolic pathways related to nitric oxide signaling. It interacts with enzymes and cofactors involved in S-nitrosylation, affecting metabolic flux and metabolite levels. The compound’s role in these pathways helps in understanding the broader implications of S-nitrosylation in cellular metabolism .
Transport and Distribution
Within cells and tissues, SNOB 1 reagent is transported and distributed through interactions with transporters and binding proteins. These interactions influence the localization and accumulation of the compound, affecting its overall activity and function .
Subcellular Localization
SNOB 1 reagent’s subcellular localization is directed by targeting signals and post-translational modifications. These factors ensure that the compound reaches specific compartments or organelles, where it can exert its effects on S-nitrosylated proteins. Understanding the subcellular localization of SNOB 1 reagent is crucial for its effective use in biochemical assays .
准备方法
SNOB 试剂的合成路线涉及对可以检测 S-亚硝基化蛋白质的特定探针进行生物素化。 制备通常在正常的生理条件下进行,使试剂能够快速结合到表面蛋白或细胞裂解液中 。具体的工业生产方法是专有的,没有公开披露,但通常遵循合成生物素化探针的标准方案。
化学反应分析
SNOB 试剂主要与 S-亚硝基化的半胱氨酸残基发生结合反应。这种结合是由一氧化氮的存在促进的,一氧化氮修饰半胱氨酸残基形成 S-亚硝基化蛋白质。在正常的分析条件下,该试剂通常不会发生氧化、还原或取代反应。 这些反应形成的主要产物是生物素化蛋白质,可以用亲和素连接的探针检测 .
相似化合物的比较
SNOB 试剂独特之处在于它能够一步特异性地检测 S-亚硝基化蛋白质。类似的化合物包括用于检测翻译后修饰的其他生物素化探针,例如:
生物素化碘乙酰胺: 用于检测被烷基化修饰的半胱氨酸残基。
生物素化酰肼: 用于检测羰基化蛋白质。
生物素化马来酰亚胺: 用于检测蛋白质中的硫醇基团。
与这些化合物相比,SNOB 试剂提供了一种更特异、更有效地检测 S-亚硝基化的方法,使其成为各种研究应用中的一种宝贵工具 .
属性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-prop-2-enylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2S/c1-2-7-14-11(17)6-4-3-5-10-12-9(8-19-10)15-13(18)16-12/h2,9-10,12H,1,3-8H2,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFAEVOBABXHBW-NHCYSSNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


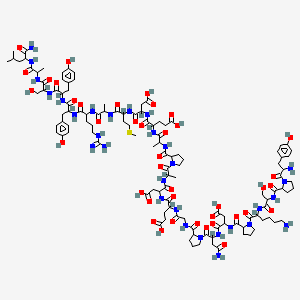


![(Z)-7-[(1S,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B593213.png)
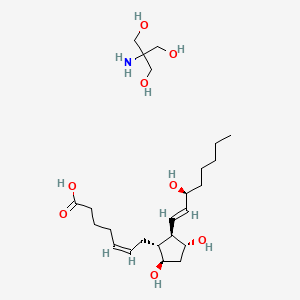
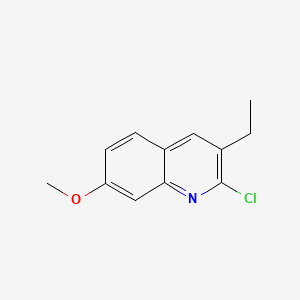

![(Z)-7-[(1R,4S,5S,6R)-6-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B593223.png)
